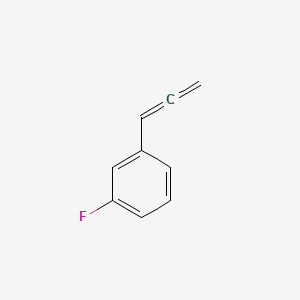
1-Fluoro-3-propadienylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-propadienylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene with a fluoro group, followed by the addition of a propadienyl group. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is conducted under controlled temperature conditions to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-propadienylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols.
Substitution: The fluoro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOCH3, KOtBu, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Fluoro-3-propadienylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-propadienylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The fluoro group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The propadienyl group provides additional sites for chemical reactions, allowing for diverse functionalization. These interactions can lead to the formation of stable intermediates and products, which are crucial for its applications in synthesis and research .
Comparison with Similar Compounds
Fluorobenzene: A simpler analog with only a fluoro group attached to the benzene ring.
Chlorobenzene: Similar structure but with a chlorine atom instead of a fluoro group.
Bromobenzene: Contains a bromine atom in place of the fluoro group.
Uniqueness: 1-Fluoro-3-propadienylbenzene is unique due to the presence of both a fluoro and a propadienyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to its simpler analogs. The fluoro group enhances the compound’s electrophilicity, while the propadienyl group provides additional sites for functionalization, making it a versatile compound for various applications .
Properties
CAS No. |
70090-82-3 |
|---|---|
Molecular Formula |
C9H7F |
Molecular Weight |
134.15 g/mol |
InChI |
InChI=1S/C9H7F/c1-2-4-8-5-3-6-9(10)7-8/h3-7H,1H2 |
InChI Key |
XMQQIPNUDQCEKD-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















